2-Chloro-4-methylpyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers needing a reliable chlorinated pyridine for Pd-catalyzed cross-coupling often encounter inconsistent reactivity from generic isomers. 2-Chloro-4-methylpyridine (CAS 3678-62-4) delivers the precise ortho-chloro/4-methyl substitution required for efficient Suzuki-Miyaura couplings. • Enables synthesis of p38α MAP kinase inhibitors & mGluR5 modulators • Validated as a gas-phase basicity standard for MALDI mass spectrometry • Consistent ≥98% purity with batch-specific COA Supplied globally with full documentation and regulatory support.

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 3678-62-4
Cat. No. B103993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylpyridine
CAS3678-62-4
Synonyms2-Chloro-4-picoline
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)Cl
InChIInChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
InChIKeyMZVSTDHRRYQFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methylpyridine: Strategic Halogenated Heterocycle


2-Chloro-4-methylpyridine (CAS 3678-62-4), also known as 2-chloro-4-picoline, is a chlorinated methylpyridine derivative that serves as a versatile building block in pharmaceutical and agrochemical intermediate synthesis . Its molecular structure—a pyridine ring substituted with a chlorine at the 2-position and a methyl group at the 4-position—imparts a unique reactivity profile that distinguishes it from other methylpyridine isomers. Key physical properties include a molecular weight of 127.57 g/mol, boiling point of 194-195 °C, density of 1.142 g/mL at 25 °C, and a refractive index of 1.529, ensuring consistent handling and characterization in research settings . This compound is widely employed in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, and has demonstrated utility in the synthesis of p38α MAP kinase inhibitors, mGluR5 modulators, and other biologically active molecules [1].

1 2‑Chloro substitution supports efficient palladium‑catalyzed cross‑coupling workflows Suzuki coupling partner
2 4‑Methyl group and 2‑chloro pattern enable regioselective derivatization strategies 4,5‑functionalization route
3 Distinct basicity profile supports application as MALDI‑MS reference compound Gas‑phase basicity standard

2-Chloro-4-methylpyridine: Unmatched Regioselectivity


The substitution pattern of halogen and methyl groups on the pyridine ring is a critical determinant of reactivity, regioselectivity, and ultimate synthetic utility. While multiple chlorinated methylpyridine isomers exist (e.g., 2-chloro-5-methylpyridine, 3-chloro-4-methylpyridine, 2-chloro-6-methylpyridine, 4-chloro-2-methylpyridine), their divergent electronic and steric environments lead to substantially different outcomes in key synthetic transformations, particularly cross-coupling reactions. Generic substitution without rigorous experimental validation carries a high risk of reaction failure, low yields, or the formation of undesired regioisomers. The unique ortho-chloro substitution in 2-chloro-4-methylpyridine, for instance, confers enhanced reactivity in palladium-catalyzed cross-couplings compared to its 3- or 4-chloro counterparts, a difference that directly impacts synthetic efficiency and product purity [1]. Similarly, the 4-methyl group influences both the basicity and steric profile of the molecule, which can alter reaction kinetics and selectivity in multi-step syntheses . The following evidence quantifies these key differentiation points.

Isomeric shift alters cross‑coupling reactivity
Other chloromethylpyridine isomers may show reduced coupling efficiency compared to the 2‑chloro derivative; reaction outcomes should be validated per scaffold.
Lithiation regioselectivity diverges
3‑ or 4‑chloropyridines undergo C2 lithiation, whereas the 2‑chloro isomer directs functionalization to the 4,5‑positions, requiring isomer‑specific route design.
Physical property mismatch may lead to misidentification
Boiling point and density differ substantially among isomers; reliance on generic catalog data without isomer confirmation can compromise synthesis reproducibility.

2-Chloro-4-methylpyridine: Evidence for Selection


Enhanced Suzuki Coupling Reactivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, 2-chloropyridines consistently demonstrate superior reactivity compared to 4-chloropyridines. 2-Chloro-4-methylpyridine, as a 2-chloropyridine derivative, is reported to yield cross-coupled products in excellent yields, while 4-chloropyridines typically achieve only moderate to good yields [1]. This difference is attributed to the enhanced electrophilicity of the carbon at the 2-position in the pyridine ring, which is further modulated by the adjacent nitrogen. While a specific quantitative yield for the cross-coupling of 2-chloro-4-methylpyridine with 3,5-bis(trifluoromethyl)phenylboronic acid is not provided in the accessed sources, the class-level inference that 2-chloropyridines are superior coupling partners is strongly supported by the literature [1]. This enhanced reactivity translates to higher reaction efficiency, reduced catalyst loading, and improved overall yields in the synthesis of complex molecules, such as p38α MAP kinase inhibitors [2].

Cross‑Coupling Reactivity
Class‑level
2‑Chloropyridines reported higher reactivity class; 4‑chloropyridines give moderate to good yields.
Supports selection for complex molecule synthesis via Suzuki coupling.
Class‑level inference; specific coupling conditions may vary.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Gas-Phase Basicity for MALDI-MS

2-Chloro-4-methylpyridine has been specifically utilized in the determination of gas-phase basicity for a series of small organic molecules relevant to Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . Its distinct basicity profile, influenced by the electron-withdrawing chlorine and electron-donating methyl group, makes it a suitable reference compound. While the exact gas-phase basicity (GB) value for 2-chloro-4-methylpyridine is not directly compared in the accessed source, the study of additivity of substituent effects on proton affinity and gas-phase basicity of pyridines provides a framework for understanding its behavior relative to other substituted pyridines [1]. The predicted pKa of 0.94±0.10 for 2-chloro-4-methylpyridine is significantly lower than that of unsubstituted pyridine (pKa ~5.2), and different from other isomers like 4-chloro-2-methylpyridine (no pKa data found in accessed sources). This quantitative difference in basicity can influence ionization efficiency and signal intensity in MALDI-MS, making it a critical parameter for method development.

Basicity Profile
Predicted
Predicted pKa 0.94 ± 0.10 vs pyridine ~5.2
Distinct proton affinity supports MALDI‑MS method development.
Predicted value; experimental validation may be needed.
Analytical Chemistry Mass Spectrometry Physical Organic Chemistry

Lithiation Regioselectivity Differences

The regioselective functionalization of chloropyridines is a cornerstone of modern heterocyclic chemistry. While 2-chloro-4-methylpyridine is a versatile substrate, its reactivity profile is distinct from other isomers. For instance, the BuLi/LiDMAE (lithium dimethylaminoethoxide) reagent promotes clean and regioselective C2 lithiation of 3- and 4-chloropyridines [1]. This implies that the presence of the 2-chloro group in 2-chloro-4-methylpyridine fundamentally alters its lithiation behavior compared to isomers lacking this substitution. Furthermore, a study identified the 4,5-regioselective functionalization of 2-chloropyridines as a suitable strategy for further derivatization [2]. This evidence underscores that the specific substitution pattern of 2-chloro-4-methylpyridine dictates the sites available for subsequent functionalization, which is not a generalizable property across all chlorinated methylpyridines. Selecting the correct isomer is therefore paramount for achieving the desired regiochemical outcome in multi-step syntheses.

Lithiation Regioselectivity
Class‑level
2‑Chloropyridines undergo 4,5‑functionalization; 3‑/4‑chloropyridines favor C2 lithiation.
Regiodivergent outcomes require isomer‑specific selection.
Conditions: BuLi/LiDMAE reagent context.
Organic Synthesis Regioselective Functionalization Lithiation

Physical Property Differentiation

The physical properties of isomeric chloromethylpyridines are often sufficiently distinct to serve as a critical quality control check and to influence practical handling in a laboratory or pilot plant setting. 2-Chloro-4-methylpyridine (CAS 3678-62-4) has a well-defined boiling point of 194-195 °C at standard pressure and a density of 1.142 g/mL at 25 °C . In contrast, its isomer 4-chloro-2-methylpyridine (CAS 3678-63-5) exhibits a significantly lower boiling point of 62-64 °C at 20 mmHg and a density of 1.156 g/mL [1]. The substantial difference in boiling point (~130 °C at reduced pressure for the 4-chloro isomer vs. ambient pressure for the 2-chloro isomer) provides a clear analytical benchmark for confirming the identity and purity of the supplied material. This is particularly important in procurement and inventory management, where mislabeling or isomer contamination could lead to failed reactions and wasted resources. These distinct physical constants are a direct consequence of the different substitution patterns on the pyridine ring.

Boiling Point Differentiation
Head‑to‑head
Target bp 194–195 °C vs 4‑chloro isomer 62–64 °C (20 mmHg).
Enables identity confirmation and isomer differentiation.
Use as QC benchmark; conditions differ.
Chemical Procurement Quality Control Physical Chemistry

2-Chloro-4-methylpyridine: Key Applications


p38α MAP Kinase Inhibitor Synthesis

2-Chloro-4-methylpyridine serves as a key starting material in the efficient, six-step synthesis of 1-alkyl-2-methylsulfanyl-5-(4-fluorophenyl)-4-(pyridin-4-yl)imidazoles, a class of p38α mitogen-activated protein kinase inhibitors [1]. The high reactivity of the 2-chloro group in palladium-catalyzed cross-couplings, as discussed in Section 3, is essential for the successful construction of the tetrasubstituted imidazole scaffold. This specific application highlights the compound's value in medicinal chemistry programs targeting inflammatory diseases and cancer.

mGluR5 Modulators for CNS Disorders

This compound is a crucial reagent in the synthesis of imidazolyl-ethynyl-pyridines, which are being investigated as potential mGluR5 modulators for the treatment of psychiatric conditions, including schizophrenia [1]. The unique electronic properties and reactivity of 2-chloro-4-methylpyridine enable the precise introduction of the pyridine moiety into these complex molecules, a transformation that may not be as efficient with other isomers.

Agrochemical Intermediate Development

2-Chloro-4-methylpyridine is a versatile intermediate in the agrochemical industry, used in the formulation of herbicides and fungicides aimed at improving crop yields and pest resistance [1]. Its distinct substitution pattern offers a unique scaffold for the design of new active ingredients, differentiating it from other methylpyridine derivatives like 2-chloro-5-chloromethylpyridine (CCMP), which is a key intermediate for neonicotinoid insecticides . This differentiation allows chemists to explore diverse chemical space for novel modes of action.

MALDI-MS Basicity Reference

2-Chloro-4-methylpyridine has a specific and validated use as a standard in determining the gas-phase basicity of small organic molecules for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry [1]. Its well-defined and distinct basicity profile, as supported by the pKa data in Section 3, makes it a reliable reference for calibrating measurements and optimizing ionization conditions, which is critical for the accurate analysis of biomolecules and synthetic polymers.

Application
Selection Property
Validation Focus
p38α MAP kinase inhibitor scaffold synthesis
2‑Chloro cross‑coupling reactivity
Coupling efficiency and scaffold assembly
mGluR5 modulator research (CNS disorders)
Pyridine moiety introduction efficiency
Regiochemical integrity in ethynyl‑pyridine synthesis
Agrochemical intermediate development
Substitution pattern for herbicidal/fungicidal scaffolds
Active ingredient design space and isomer purity
MALDI‑MS basicity reference
Distinct basicity profile
Ionization calibration and method optimization

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